Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17521878
InChI: InChI=1S/C7H11N3O2/c1-10-6(3-8)5(4-9-10)7(11)12-2/h4H,3,8H2,1-2H3
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC17521878

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name methyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C7H11N3O2/c1-10-6(3-8)5(4-9-10)7(11)12-2/h4H,3,8H2,1-2H3
Standard InChI Key MMAVVKANXRNVNR-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C=N1)C(=O)OC)CN

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Configuration

The compound’s pyrazole ring system consists of two adjacent nitrogen atoms, with a methyl group at position 1, an aminomethyl (CH2NH2-\text{CH}_2\text{NH}_2) group at position 5, and a methoxycarbonyl (COOCH3-\text{COOCH}_3) group at position 4. This arrangement creates a planar, aromatic system with distinct electronic properties. The IUPAC name (methyl 5-(aminomethyl)-1-methylpyrazole-4-carboxylate) reflects these substituents unambiguously .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC7H11N3O2\text{C}_7\text{H}_{11}\text{N}_3\text{O}_2
Molecular Weight169.18 g/mol
SMILESCN1C(=C(C=N1)C(=O)OC)CN
InChI KeyMMAVVKANXRNVNR-UHFFFAOYSA-N
PubChem CID82412880

The canonical SMILES string (CN1C(=C(C=N1)C(=O)OC)CN) and InChI key (MMAVVKANXRNVNR-UHFFFAOYSA-N) provide unambiguous representations for computational modeling and database searches .

Tautomerism and Isomerism

Synthesis and Manufacturing

Synthetic Routes

While a dedicated synthesis protocol for methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate remains undocumented in public literature, analogous pyrazole syntheses suggest feasible pathways:

  • Cyclocondensation: Reacting hydrazine derivatives with 1,3-diketones or β-keto esters.

  • Functional Group Interconversion: Modifying pre-formed pyrazole cores through nucleophilic substitution or reductive amination .

A patent (WO2014120397A1) detailing the synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylates provides insights into regioselective pyrazole formation. The disclosed method employs a two-phase system with weak bases (e.g., Na2CO3\text{Na}_2\text{CO}_3) to promote ring closure, achieving high regioselectivity and yield . Adapting this strategy could involve reacting methyl 4,4-difluoro-3-oxopentanoate with methylhydrazine under mild basic conditions.

Table 2: Key Reaction Parameters from Patent WO2014120397A1

ParameterCondition
BaseNa2CO3\text{Na}_2\text{CO}_3 (weak base)
Temperature10C to 0C-10^\circ\text{C} \text{ to } 0^\circ\text{C}
Solvent SystemToluene/water
Regioselectivity>99%

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel chromatography) or recrystallization from toluene/petroleum ether mixtures are typical for isolating pyrazole derivatives. The patent-reported yields of 75–80% for related compounds suggest room for optimization through solvent selection and catalytic enhancements .

Applications in Medicinal and Agrochemical Research

Agrochemical Development

In agrochemistry, pyrazole derivatives serve as precursors for herbicides and fungicides. For instance, 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (derived from analogous esters) is a key intermediate in fungicide production, with annual outputs exceeding 30,000 metric tons . Methyl 5-(aminomethyl)-1-methyl-1H-pyrazole-4-carboxylate could similarly act as a building block for crop protection agents.

Future Research Directions

Biological Activity Profiling

Priority areas include:

  • In vitro screening against disease-relevant targets (e.g., kinases, GPCRs).

  • ADMET studies to assess pharmacokinetic properties.

Process Chemistry Innovations

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral pyrazole derivatives.

  • Continuous Flow Manufacturing: Enhancing yield and reducing waste through automated systems .

Computational Modeling

Density functional theory (DFT) calculations could predict reaction pathways and regioselectivity, guiding synthetic optimization. Molecular docking studies may identify potential biological targets by leveraging the compound’s hydrogen-bonding capacity.

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